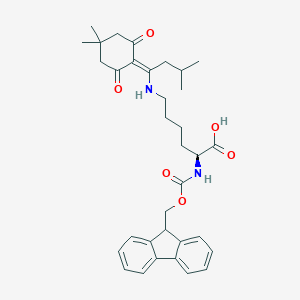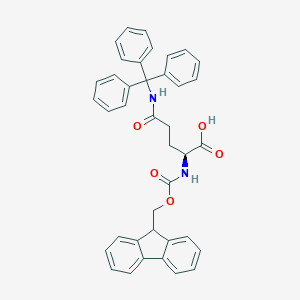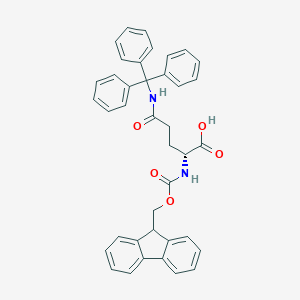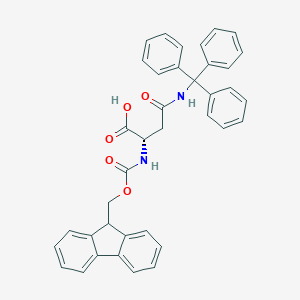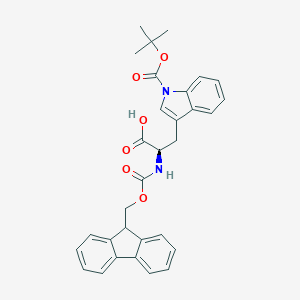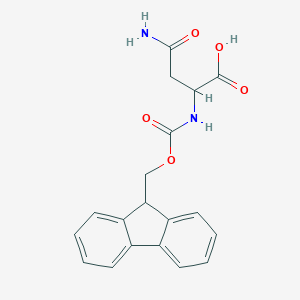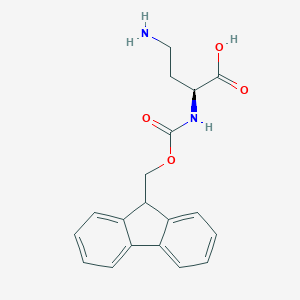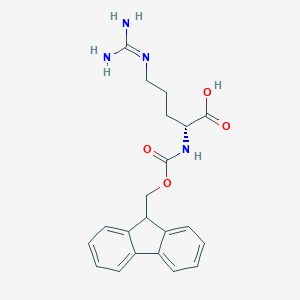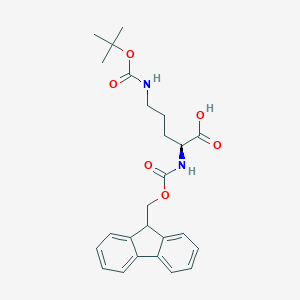
Fmoc-Orn(Boc)-OH
Overview
Description
Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block . It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . It can be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
This compound has a molecular weight of 454.52 g/mol and a molecular formula of C25H30N2O6 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis
This compound is used in Fmoc solid-phase peptide synthesis . It is also used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has high thermal stability and can remain stable under strong acid and alkali conditions .Scientific Research Applications
Synthesis and Structure Characterization : Fmoc-L-Lys(Boc)-OH has been synthesized as a derivative, highlighting its role in simplifying polypeptide synthesis, which is crucial for understanding human physiological processes and treating diseases. This study focused on using lysine and glycine, protected by Boc2O and Fmoc-OSu, respectively, to prepare this derivative and investigate its structure using IR and MS spectra (Zhao Yi-nan & Melanie Key, 2013).
Influence on Peptide Secondary Structure : The use of Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides was studied using near-infrared Fourier-transform Raman spectroscopy. The research indicated that the Fmoc group significantly influences the secondary structure of peptides, supporting mainly a β-sheet conformation (B. Larsen et al., 1993).
Induction of Beta-Sheet Folding in Peptides : An innovative amino acid, Orn(i-PrCO-Hao), was introduced, which can be incorporated into peptides to induce beta-sheet folding. This amino acid's Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, behaves like a regular amino acid in peptide synthesis and aids in forming beta-sheet structures in suitable organic solvents (J. Nowick et al., 2002).
Efficient and Economical Synthesis Method : A method for preparing the arginine derivative Fmoc-Argω,ω′(Boc)2-OH from Fmoc-Orn·HCl was developed, showcasing an efficient and economical approach for preparing this compound (Ruixin Zhu et al., 2010).
Hydrogelation and Self-Assembly of Fmoc-Tripeptides : The self-assembly and hydrogelation properties of Fmoc-tripeptides, including Fmoc-VLK(Boc), were investigated. It was found that the sequence of these tripeptides significantly affects their self-assembled fibril structure and hydrogel modulus and anisotropy, revealing potential applications in material chemistry and biomedical fields (G. Cheng et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
The compound this compound operates by protecting the amino groups during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butyloxycarbonyl) group protects the side-chain amino group of ornithine . These protections are crucial during the coupling reactions of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
Biochemical Pathways
In the context of peptide synthesis, this compound doesn’t directly participate in any biochemical pathways. Instead, it plays a crucial role in the chemical synthesis of peptides, particularly in SPPS . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in the coupling reaction with another activated amino acid .
Pharmacokinetics
As a reagent used in peptide synthesis, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like drugs or bioactive compounds. Its role is confined to the laboratory synthesis of peptides .
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptide bonds without unwanted side reactions . It allows for the precise assembly of amino acids in the desired sequence, leading to the production of the target peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . The removal of the Fmoc group requires basic conditions, typically achieved with piperidine . The stability of the compound and its efficacy in protecting amino groups can be affected by the pH, temperature, and solvent used in the synthesis .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373246 | |
| Record name | Fmoc-Orn(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109425-55-0 | |
| Record name | N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Orn(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-Orn(Boc)-OH in the synthesis of PNA analogs?
A1: this compound serves as a key building block in the step-wise synthesis of ornithine-based PNA analogs []. The molecule contains an ornithine amino acid backbone with two protected amino groups. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-Butyloxycarbonyl) group protects the δ-amino group.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



